molecular formula C9H9N9O7 B3193291 Melamine Picrate CAS No. 70285-40-4

Melamine Picrate

Cat. No.: B3193291
CAS No.: 70285-40-4
M. Wt: 355.22 g/mol
InChI Key: TZPZQRRCBDLBOC-UHFFFAOYSA-N
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Description

Melamine Picrate is a crystalline compound characterized by its yellow to orange color. It is formed by the reaction between melamine and picric acid. This compound is known for its high explosive properties and is often used in specific chemical research and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Melamine Picrate is synthesized by reacting melamine with picric acid. The reaction typically occurs in an aqueous solution where melamine and picric acid are mixed in stoichiometric amounts. The reaction is exothermic and should be conducted under controlled conditions to prevent any hazardous incidents .

Industrial Production Methods

Industrial production of this compound involves the careful control of reaction parameters such as temperature, concentration, and pH. The process usually requires a purification step to obtain the compound in its pure form. This is often achieved through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Melamine Picrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrogen oxides, while reduction can yield simpler amines .

Scientific Research Applications

Melamine Picrate is used in various scientific research applications, including:

Mechanism of Action

The mechanism by which Melamine Picrate exerts its effects involves its ability to release energy rapidly upon decomposition. This is due to the presence of both melamine and picric acid, which contribute to its high explosive properties. The molecular targets and pathways involved include the rapid release of gases and heat, leading to an explosive reaction .

Comparison with Similar Compounds

Similar Compounds

    Melamine: Known for its use in the production of plastics and resins.

    Picric Acid: Used as an explosive and in the manufacture of dyes.

    Melamine Cyanurate: Used as a flame retardant

Uniqueness

Melamine Picrate is unique due to its combination of melamine and picric acid, which gives it distinct explosive properties not found in other similar compounds. This makes it particularly useful in specific industrial and research applications .

Properties

IUPAC Name

1,3,5-triazine-2,4,6-triamine;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O7.C3H6N6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;4-1-7-2(5)9-3(6)8-1/h1-2,10H;(H6,4,5,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPZQRRCBDLBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1(=NC(=NC(=N1)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N9O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693733
Record name 2,4,6-Trinitrophenol--1,3,5-triazine-2,4,6-triamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70285-40-4
Record name 2,4,6-Trinitrophenol--1,3,5-triazine-2,4,6-triamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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